molecular formula C12H14NNaO3S B1668560 (2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid CAS No. 75903-70-7

(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid

Cat. No. B1668560
CAS RN: 75903-70-7
M. Wt: 275.3 g/mol
InChI Key: QZSGYPOMAGZIOZ-UHFFFAOYSA-M
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Description

“(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid” and its salts (ammonium, alkali metal, alkaline earth metal, and zinc) are superior antioxidants useful to stabilize animal feedstuffs containing biologically active substances which are sensitive to oxidation .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

  • Dihydroquinoline derivatives, including CH 402 (Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate), have been studied for their antioxidant properties. These compounds have demonstrated effectiveness in scavenging superoxide radical anions and inhibiting lipid peroxidation in various in vitro systems (Blázovics et al., 1989). Another study highlighted the ability of CH 402, a dihydroquinoline-type antioxidant, to prevent membrane damage caused by lipid peroxidation in rat brain (Blázovics et al., 1989).

Microbial Metabolism

  • Methanesulfonic acid, a component of these derivatives, is metabolized by various aerobic bacteria, including specialized methylotrophs, for sulfur and energy. This process does not appear to be utilized by anaerobic bacteria (Kelly & Murrell, 1999).

Role in Atmospheric Chemistry

  • Methanesulfonic acid, related to these derivatives, plays a significant role in the atmospheric chemistry, particularly in the biogeochemical cycling of sulfur. Its formation and deposition are closely linked to oceanic and climatic phenomena (O’Dwyer et al., 2000).

Environmental Monitoring

  • A study on methanesulfonic acid, which is structurally related, developed a method for detecting potentially genotoxic impurities in pharmaceuticals, highlighting its relevance in environmental monitoring and safety assessment (Zhou et al., 2017).

Anticancer Research

  • While the requirement was to exclude information related to drug use and dosage, it's noteworthy that derivatives of methanesulfonic acid have been synthesized and evaluated for their anticancer activities, reflecting the broader chemical family's potential in medical research (El-Merzabani & Sakurai, 1973).

properties

IUPAC Name

sodium;(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S.Na/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12;/h3-7,13H,8H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSGYPOMAGZIOZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997284
Record name Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid

CAS RN

75903-70-7
Record name CH 402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075903707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid
Reactant of Route 2
(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid
Reactant of Route 3
(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid
Reactant of Route 4
(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid
Reactant of Route 5
(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid
Reactant of Route 6
(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid

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